(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dimethylamino group, a piperazine ring, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(4-methylpiperazin-1-yl)benzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide.
Condensation Reaction: The intermediate product undergoes a condensation reaction with an appropriate ketone, such as acetone, under acidic or basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one: shares similarities with other compounds such as:
Uniqueness
- The presence of the 4-methylpiperazin-1-yl group distinguishes this compound from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-17(2)9-8-16(20)14-4-6-15(7-5-14)19-12-10-18(3)11-13-19/h4-9H,10-13H2,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZNYMETCIZKN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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